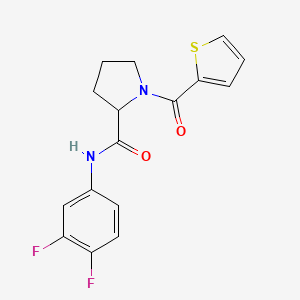![molecular formula C16H13ClN4O4S B6067009 4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B6067009.png)
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid is an organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and printing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline, which is then coupled with 5-methyl-3-oxo-1H-pyrazole-2-yl]benzenesulfonic acid under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: A variety of substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of 4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function. The specific pathways and targets depend on the context of its application, such as binding to proteins or nucleic acids in biological systems.
類似化合物との比較
Similar Compounds
- 4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
- 4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid
- 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
Uniqueness
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group and a pyrazole ring. These structural elements contribute to its distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
特性
IUPAC Name |
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-12-4-2-11(17)3-5-12)16(22)21(20-10)13-6-8-14(9-7-13)26(23,24)25/h2-9,20H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECEXWIECLDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine](/img/structure/B6066933.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6066941.png)
![1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea](/img/structure/B6066946.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6066962.png)
![1-[2-(2,3-Dimethylphenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B6066964.png)
![1-(3-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6066972.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B6066980.png)
![4-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperidine](/img/structure/B6066982.png)
![N-[(E)-1H-indol-2-ylmethylideneamino]benzamide](/img/structure/B6067012.png)
![2-(4-{[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6067018.png)

![2-(3-butenoyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6067033.png)
![2-{1-cyclopentyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067036.png)
